REACTION_CXSMILES
|
C1(C)C=CC(S([N:10]2[CH2:24][CH2:23][N:22](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:21][CH2:20][N:19](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:18][CH2:17][N:16](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:15][CH2:14][N:13](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:12][CH2:11]2)(=O)=O)=CC=1.OS(O)(=O)=O.C(O)C.C(OCC)C>CC#N>[NH:10]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20][NH:19][CH2:18][CH2:17][NH:16][CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)N1CCN(CCN(CCN(CCN(CC1)S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)C)C
|
Name
|
Example 1D
|
Quantity
|
168 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring under a dry argon atmosphere for 70 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with stirring at 0° C.
|
Type
|
FILTRATION
|
Details
|
The white solid was filtered
|
Type
|
WASH
|
Details
|
washed with ethyl ether
|
Type
|
DISSOLUTION
|
Details
|
The solid was then dissolved in H2O (500 ml)
|
Type
|
WASH
|
Details
|
the resulting solution washed with ethyl ether
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
ADDITION
|
Details
|
Ethanol (500 ml) was then added
|
Type
|
CUSTOM
|
Details
|
removed in vacuo to dryness
|
Type
|
EXTRACTION
|
Details
|
The resulting tan oily solid was extracted with hot THF (2×500 ml)
|
Type
|
FILTRATION
|
Details
|
filtered at room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product as a yellow crystalline solid which
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove insoluble impurities
|
Type
|
CUSTOM
|
Details
|
Recrystallization from cold (-20° C.) CH3CN
|
Reaction Time |
70 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CCNCCNCCNCCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.3 g | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |